molecular formula C13H18Cl2N2O2 B13541205 tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate

tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate

Cat. No.: B13541205
M. Wt: 305.20 g/mol
InChI Key: JZHZMGADOVHXHB-UHFFFAOYSA-N
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Description

tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate is a carbamate-protected amine derivative featuring a 3,4-dichlorophenyl substituent. Its molecular formula is C₁₃H₁₆Cl₂N₂O₂, with a calculated molecular weight of 303.19 g/mol (based on atomic composition). The compound is characterized by a tert-butoxycarbonyl (Boc) group, which serves as a protective moiety for the primary amine, enhancing stability during synthetic processes. Synthesis typically involves multi-step reactions, including alkylation, Boc protection/deprotection, and purification under acidic conditions (e.g., HCl/dioxane) .

Properties

Molecular Formula

C13H18Cl2N2O2

Molecular Weight

305.20 g/mol

IUPAC Name

tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate

InChI

InChI=1S/C13H18Cl2N2O2/c1-13(2,3)19-12(18)17-7-11(16)8-4-5-9(14)10(15)6-8/h4-6,11H,7,16H2,1-3H3,(H,17,18)

InChI Key

JZHZMGADOVHXHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC(=C(C=C1)Cl)Cl)N

Origin of Product

United States

Preparation Methods

Boc Protection of Aminoethyl Precursors

The Boc protection is typically achieved by reacting the amino precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide. This reaction is conducted in solvents like acetonitrile, dioxane-water mixtures, or dichloromethane under mild temperatures (0–25°C) to afford tert-butyl N-(2-bromoethyl)carbamate intermediates, which can be further elaborated to the target compound.

Example Reaction Conditions:

Reagent Solvent Base Temperature Time Yield (%) Reference
2-Bromoethylamine hydrobromide + di-tert-butyl dicarbonate Acetonitrile Triethylamine 20–25 °C 12 h High (crystalline product)
2-Bromoethylamine hydrobromide + di-tert-butyl dicarbonate Dioxane-water (2:1) Sodium carbonate 0 °C to 25 °C 12 h High (crystalline product)

The reaction proceeds via nucleophilic attack of the amine on Boc2O, forming the carbamate linkage. The product is isolated by extraction and crystallization, yielding a crystalline, easily handled intermediate.

Coupling and Final Deprotection Steps

In some synthetic schemes, the Boc-protected amino group is coupled with carboxylic acid derivatives or other functional groups using peptide coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases like N,N-diisopropylethylamine (DIPEA) in dichloromethane at room temperature. This step is crucial in forming the final carbamate structure with high purity and yield.

Typical Coupling Reaction Conditions:

Reagents Solvent Coupling Agent Base Temperature Time Yield (%) Reference
Boc-protected aminooxyethyl carbamate + carboxylic acid derivative Dichloromethane HATU DIPEA 20 °C Overnight 76–84

Purification is commonly achieved by silica gel column chromatography using hexane/ethyl acetate mixtures, yielding white crystalline or paste-like products with enantiomeric excess >99.9% when chiral centers are involved.

Summary Table of Key Preparation Steps

Step Starting Material(s) Reagents/Conditions Product Yield (%) Notes
Boc Protection 2-Bromoethylamine hydrobromide Di-tert-butyl dicarbonate, triethylamine, acetonitrile, 20–25 °C, 12 h tert-Butyl N-(2-bromoethyl)carbamate High Crystalline, easy to handle
Introduction of Dichlorophenyl 3,4-Dichlorophenylacetaldehyde + Boc-protected amine Reductive amination with hydrazine hydrate or NaBH3CN in methanol tert-Butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate Moderate to high Based on analogous syntheses
Coupling Reaction Boc-protected aminooxyethyl carbamate + acid derivative HATU, DIPEA, dichloromethane, RT, overnight Coupled carbamate derivative 76–84 High purity, chiral integrity maintained

Analytical and Purification Data

The synthesized this compound is typically characterized by:

  • Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of Boc group, aromatic dichlorophenyl protons, and aminoethyl backbone.
  • Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight.
  • Chromatography: Silica gel column chromatography with hexane/ethyl acetate gradients for purification.
  • Crystallization: Water or ethyl acetate/hexane mixtures for isolation of crystalline products.
  • Optical Purity: Chiral HPLC methods confirm enantiomeric excess when applicable.

The preparation of this compound involves a multi-step synthetic strategy centered on Boc protection of aminoethyl intermediates, introduction of the 3,4-dichlorophenyl group via reductive amination or nucleophilic substitution, and final coupling under mild conditions using peptide coupling reagents. The processes are well-documented in patent literature and peer-reviewed studies, providing high yields and purity with scalable procedures suitable for industrial applications.

The key to successful synthesis lies in careful control of reaction conditions, choice of solvents and bases, and efficient purification techniques. The use of Boc protection ensures stability and selectivity throughout the synthetic sequence.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions under appropriate conditions.

    Reduction: Reduction reactions can also occur.

    Substitution: Substitution reactions involving the tert-butyl group or the dichlorophenyl moiety are possible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.

Major Products: The major products depend on the specific reaction conditions. For example, reduction may yield an amine, while oxidation could lead to an oxo compound.

Scientific Research Applications

    Chemistry: tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate serves as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition or receptor binding.

    Medicine: Research on its pharmacological properties and potential therapeutic applications.

    Industry: Possible applications in agrochemicals or pharmaceuticals.

Mechanism of Action

The exact mechanism by which tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Biological Activity

Tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate is a carbamate derivative noted for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including enzyme inhibition, cellular effects, and therapeutic applications, supported by relevant data and case studies.

Compound Overview

  • Chemical Formula : C13H18Cl2N2O2
  • Molecular Weight : 305.2 g/mol
  • CAS Number : 1270100-84-9

The compound features a tert-butyl group, an amino group, and a dichlorophenyl moiety, which contribute to its unique biological properties. Its structural characteristics suggest potential interactions with various biological targets, making it a candidate for further pharmacological exploration .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes associated with disease processes. For instance:

  • Protein Kinases : The compound's structure hints at possible interactions with protein kinases involved in cancer progression .
  • Cellular Signaling Pathways : Similar compounds have shown the ability to influence cellular signaling pathways, suggesting that this compound may also modulate important biological functions .

Interaction Studies

Interaction studies are essential for understanding how this compound interacts with biological targets. Such studies often involve:

  • Binding Affinity Assessments : Evaluating how well the compound binds to target proteins.
  • Inhibition Assays : Measuring the effectiveness of the compound in inhibiting enzyme activity.

These investigations help elucidate its therapeutic roles and potential side effects .

Case Studies

  • In Vitro Studies : Preliminary in vitro studies have indicated that this compound can modulate the activity of certain enzymes involved in metabolic pathways. For instance, assays showed significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses .
    CompoundIC50 (μM)Target
    This compound28.39 ± 0.03COX-1
    Similar Carbamate Derivative23.8 ± 0.20COX-2
  • Animal Models : Although comprehensive studies are still needed, initial animal model experiments suggest that varying dosages of the compound influence physiological responses linked to inflammation and pain relief .

Molecular Mechanism

The molecular mechanism by which this compound exerts its effects is believed to involve:

  • Enzyme Binding : The compound likely binds to active sites on target enzymes, inhibiting their function.
  • Gene Expression Modulation : It may also impact gene expression related to inflammatory and proliferative pathways .

Conclusion and Future Directions

This compound exhibits promising biological activity that warrants further investigation. Future research should focus on:

  • Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.
  • Clinical Trials : Evaluating its efficacy and safety in human subjects for potential therapeutic applications.

As research progresses, this compound could emerge as a valuable tool in pharmacology and medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Dichlorophenyl vs. Difluorophenyl Analogs

The 3,4-dichlorophenyl group in the target compound can be compared to analogs with 3,4-difluorophenyl substituents (e.g., tert-butyl N-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate, CAS 1016744-21-0) . Key differences include:

Property Dichlorophenyl Analog (Target) Difluorophenyl Analog
Molecular Weight 303.19 g/mol 272.29 g/mol
Substituent Electronegativity High (Cl: 3.0) Moderate (F: 4.0)
Lipophilicity (LogP) Higher (Cl increases logP) Lower (F reduces logP)
Metabolic Stability Likely slower oxidation Faster oxidative metabolism

However, the difluoro variant may exhibit better metabolic stability in vivo due to reduced electron-withdrawing effects .

Functional Group Variations: Carbamates vs. Esters

Methyl 2-amino-2-(3,4-difluorophenyl)acetate (CAS 218449-31-1) replaces the Boc-carbamate with an ester group.

Property tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate Methyl 2-amino-2-(3,4-difluorophenyl)acetate
Functional Group Boc-carbamate Ester
Stability Stable under basic conditions; acid-labile Boc group Prone to hydrolysis in acidic/basic media
Synthetic Utility Amine protection for SPPS* Direct acylating agent
Bioavailability Requires deprotection for activity Immediate reactivity

*Solid-phase peptide synthesis. The carbamate’s stability makes it preferable for multi-step syntheses, whereas esters are more reactive but less stable .

Heterocyclic Modifications

Compounds like tert-butyl [1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbamate () incorporate heterocycles, altering physicochemical and binding properties:

Property Target Compound Piperidin-4-yl-pyridazine Analog
Aromatic System Phenyl ring Pyridazine (N-containing ring)
Polarity Low High (due to N-heterocycle)
Solubility Limited in aqueous media Improved water solubility
Target Interaction Hydrophobic binding Hydrogen bonding with receptors

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or carbamate coupling reactions. For example, ultrasound-promoted synthesis under basic conditions (e.g., K₂CO₃ in acetonitrile) enhances reaction efficiency and chemoselectivity, achieving yields >85% . Key parameters include:

  • Temperature : Room temperature to 50°C to avoid decomposition.
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile, THF) improve solubility of intermediates.
  • Base : Triethylamine or NaHCO₃ neutralizes HCl byproducts during carbamate formation .

Q. What analytical methods are critical for characterizing this compound and confirming purity?

  • NMR spectroscopy : ¹H/¹³C NMR identifies the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃), aromatic protons (δ 6.8–7.6 ppm for 3,4-dichlorophenyl), and carbamate carbonyl (δ ~155 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₇Cl₂N₂O₂: 305.21; observed: 305.21) .
  • HPLC : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Stable at room temperature but degrades above 100°C, releasing CO₂ and tert-butylene .
  • Light sensitivity : The 3,4-dichlorophenyl group may undergo photodegradation; store in amber vials under inert gas .
  • Hydrolysis : Susceptible to acidic/basic conditions; neutral pH (6–8) in anhydrous solvents (e.g., DCM) preserves integrity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?

The 3,4-dichlorophenyl group is critical for receptor binding. For example:

  • Opioid receptor agonism : Analogues with this moiety exhibit potent κ-opioid activity (ED₅₀ = 0.04 mg/kg in mice) due to enhanced lipophilicity and steric fit .
  • Enzyme inhibition : Substitution at the aminoethyl position (e.g., spirocyclic or piperidine groups) modulates selectivity for kinases or phosphatases .

Table 1 : Structure-Activity Relationships (SAR)

Modification SiteBiological ImpactKey Finding
3,4-Dichlorophenylκ-opioid affinityEC₅₀ = 0.12 nM (vs. 1.5 nM for non-halogenated analogues)
Aminoethyl chainSolubility/bioavailabilityAdding polar groups (e.g., hydroxyl) reduces logP by 1.5 units

Q. What experimental strategies resolve contradictions in reactivity data (e.g., unexpected byproducts during coupling reactions)?

  • Mechanistic studies : Use isotopic labeling (e.g., ¹⁵N-aminoethyl groups) to track carbamate bond cleavage pathways .
  • In situ monitoring : ReactIR or LC-MS identifies intermediates (e.g., isocyanate formation under acidic conditions) .
  • Computational modeling : DFT calculations predict regioselectivity in nucleophilic attacks (e.g., N vs. O acylation) .

Q. How can researchers optimize catalytic systems for asymmetric synthesis of chiral derivatives?

  • Chiral auxiliaries : tert-Butyl carbamate acts as a directing group for enantioselective alkylation (e.g., >90% ee using BINOL-derived catalysts) .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .

Data Contradiction Analysis

Q. Why do reported yields for similar synthetic routes vary significantly (e.g., 23% vs. 80%)?

Variations arise from:

  • Impurity in starting materials : Residual moisture or HCl in tert-butyl carbamate reduces coupling efficiency .
  • Workup protocols : Incomplete extraction of polar intermediates (e.g., aminoethyl derivatives) lowers isolated yields .
  • Scale effects : Milligram-scale reactions often report higher yields due to easier byproduct removal vs. industrial-scale .

Q. How to reconcile conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • pH-dependent solubility : The amino group protonates in acidic aqueous buffers (solubility >10 mg/mL), while neutral pH favors organic phases (logP = 2.8) .
  • Co-solvent systems : DMSO/water (1:4) increases solubility to 5 mM for biological assays .

Methodological Guidelines

Table 2 : Recommended Reaction Conditions

ParameterOptimal RangeDeviation Impact
Temperature25–50°C>60°C causes Boc deprotection
SolventAcetonitrile/THFDCM may hydrolyze carbamate
Reaction Time12–24 hrs<6 hrs leads to incomplete conversion

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